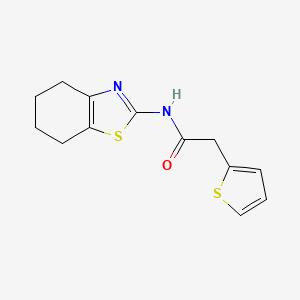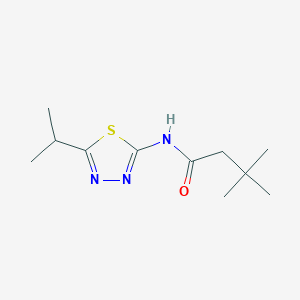![molecular formula C17H13ClN2O2 B5864140 2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)
2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide, also known as CQPA, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been found to exhibit a wide range of biological activities. In
科学的研究の応用
2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against antibiotic-resistant bacteria and fungi. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV and influenza.
作用機序
The mechanism of action of 2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune responses. This compound has also been shown to inhibit the activity of several enzymes, including topoisomerase II and III, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to modulate immune responses, including the production of cytokines and chemokines. Additionally, this compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
実験室実験の利点と制限
2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for various scientific applications. Additionally, this compound has been extensively studied, and its biological activities have been well characterized. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.
将来の方向性
There are several future directions for the research of 2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide. One potential application is in the development of new anticancer drugs. This compound has been shown to exhibit potent antitumor activity, and further studies are needed to explore its potential as a therapeutic agent. Additionally, this compound has been found to exhibit antibacterial, antifungal, and antiviral activities, and further studies are needed to explore its potential as an antimicrobial agent. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral activities. This compound has been shown to inhibit the growth of cancer cells, modulate immune responses, and inhibit the activity of several enzymes involved in DNA replication and repair. While there are limitations to using this compound in lab experiments, its potential as a therapeutic agent warrants further investigation. Future research directions include the development of new anticancer drugs, exploring its potential as an antimicrobial agent, and elucidating its mechanism of action.
合成法
2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide can be synthesized through a multistep process involving the reaction of 5-chloro-8-hydroxyquinoline with N-phenylacetyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various scientific applications.
特性
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-8-9-15(17-13(14)7-4-10-19-17)22-11-16(21)20-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMCSGNKLWLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)

![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)

![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)